Y-27632-d4 Dihydrochloride Hydrate

Mass Spectrometry Internal Standard Isotopic Purity

Y-27632-d4 Dihydrochloride Hydrate is a deuterium-labeled analog of the well-characterized ROCK inhibitor Y-27632. It is intended exclusively for use as an internal standard in quantitative GC-MS or LC-MS analytical workflows to enable precise quantification of unlabeled Y-27632 in biological matrices.

Molecular Formula C₁₄H₂₁D₄Cl₂N₃O₂
Molecular Weight 342.3
Cat. No. B1151866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-27632-d4 Dihydrochloride Hydrate
Synonymstrans-4-[(1R)-1-Aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide-d4 Dihydrochloride Monohydrate;  (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide-d4 Dihydrochloride Monohydrate; 
Molecular FormulaC₁₄H₂₁D₄Cl₂N₃O₂
Molecular Weight342.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y-27632-d4 Dihydrochloride Hydrate: Deuterated ROCK Inhibitor Internal Standard for Quantitative Mass Spectrometry


Y-27632-d4 Dihydrochloride Hydrate is a deuterium-labeled analog of the well-characterized ROCK inhibitor Y-27632 . It is intended exclusively for use as an internal standard in quantitative GC-MS or LC-MS analytical workflows to enable precise quantification of unlabeled Y-27632 in biological matrices . The deuterium substitution (d4) confers a nominal mass shift of +4 Da relative to the non-deuterated parent compound, facilitating mass spectrometric differentiation while preserving near-identical physicochemical properties [1].

Why Unlabeled Y-27632 or Alternative Internal Standards Cannot Substitute for Y-27632-d4 in Validated Bioanalytical Methods


In quantitative LC-MS/MS workflows, the internal standard must precisely mirror the analyte's behavior throughout sample preparation and chromatographic separation to correct for matrix effects, ion suppression/enhancement, and extraction variability [1]. Non-isotopic structural analogs fail to co-elute with Y-27632 under reversed-phase conditions, resulting in differential matrix exposure and compromised quantitative accuracy [2]. While unlabeled Y-27632 can serve as a surrogate matrix calibration standard, it cannot be distinguished from endogenous or administered Y-27632 in study samples, rendering it analytically invisible . Furthermore, even among deuterated internal standards, d0-d3 isotopic variants of Y-27632 carry higher risks of isotopic cross-talk interference compared to the d4 form due to the natural abundance M+2 and M+3 isotopologues of the analyte .

Y-27632-d4 Quantitative Differentiation: Evidence-Based Selection Criteria


Isotopic Purity and d0 Carryover: Y-27632-d4 versus d3 or Lower Deuterated Analogs

Y-27632-d4 demonstrates an isotopic purity specification of 99.4% with normalized d0 carryover of 0.00% as validated by mass spectrometry [1]. In a representative lot analysis, the normalized isotopic distribution was d0=0.00%, d1=0.01%, d2=0.00%, d3=2.22%, and d4=97.77% [1]. This high d4 enrichment minimizes cross-signal contribution to the unlabeled analyte channel, a critical requirement for accurate quantification at low concentrations. Comparatively, lower-order deuterated analogs (d1-d3) exhibit proportionally higher isotopic cross-talk potential due to overlap with natural abundance isotopologues of the parent compound [2].

Mass Spectrometry Internal Standard Isotopic Purity

Chromatographic Co-Elution Behavior: Y-27632-d4 versus Non-Isotopic Structural Analogs

Deuterated internal standards such as Y-27632-d4 are selected specifically because they co-elute with the unlabeled analyte under reversed-phase LC conditions, thereby experiencing identical matrix-induced ion suppression or enhancement [1]. Non-isotopic structural analogs (e.g., fasudil, hydroxyfasudil) exhibit divergent retention times (fasudil logP ~0.5 versus Y-27632 logP ~0.9), exposing them to different regions of the solvent gradient where phospholipid elution and ion suppression may vary substantially [2]. However, it is critical to note that deuterium labeling can, in some cases, induce a slight retention time shift relative to the unlabeled analyte, requiring method-specific verification [1].

LC-MS/MS Matrix Effects Co-Elution

Quantitative Recovery and Precision: Y-27632-d4 as Internal Standard versus External Calibration

The use of Y-27632-d4 as an internal standard in quantitative bioanalysis is supported by the parent compound's established role in validated LC-MS/MS methods. Y-27632 has been utilized as an internal standard for tacrolimus quantification, achieving a mean extraction recovery of 88.2% with RSD of 7.1% [1]. When applied to Y-27632 quantification, deuterated internal standardization with Y-27632-d4 is expected to yield comparable or superior performance characteristics relative to external calibration methods, which lack any correction for extraction losses or ionization variability .

Bioanalytical Method Validation Accuracy Precision

Pharmacological Potency of Parent Compound Y-27632: Benchmark for Experimental Design

The parent compound Y-27632 exhibits Ki values of 140-220 nM for ROCK1 and 300 nM for ROCK2 in cell-free assays . It demonstrates >200-fold selectivity over other kinases including PKC (Ki=26 μM), PKA (Ki=25 μM), and MLCK (Ki>250 μM) [1]. These quantitative parameters define the working concentration ranges (typically 10 μM for stem cell applications) and inform the lower limit of quantification requirements for analytical methods that would employ Y-27632-d4 as an internal standard [2].

ROCK Inhibition Kinase Selectivity Stem Cell Culture

Y-27632-d4 Dihydrochloride Hydrate: Primary Research and Industrial Application Scenarios


Quantitative Bioanalysis of Y-27632 in Pharmacokinetic and Toxicology Studies

Y-27632-d4 serves as the stable isotope-labeled internal standard for LC-MS/MS quantification of Y-27632 in plasma, serum, or tissue homogenates from preclinical pharmacokinetic studies or toxicology assessments. The deuterated internal standard corrects for matrix effects and extraction variability, enabling accurate determination of Y-27632 concentrations across the expected therapeutic or experimental range. This application is essential for laboratories conducting ADME studies on Y-27632 or using Y-27632 as a tool compound in vivo .

Stem Cell and Regenerative Medicine Research Support

While Y-27632-d4 itself is an analytical standard and not used directly in cell culture, its procurement is driven by the widespread use of the parent compound Y-27632 in stem cell biology. Y-27632 is routinely supplemented at 10 μM to enhance survival of dissociated human embryonic stem cells and induced pluripotent stem cells, improving cloning efficiency and cryopreservation recovery [1]. Laboratories developing or validating cell-based assays, or those performing quality control on Y-27632-supplemented media, require Y-27632-d4 for analytical method development and verification .

Clinical and Forensic Toxicology Method Development

Y-27632 has been validated as an internal standard in clinical LC-MS/MS assays for immunosuppressant therapeutic drug monitoring, demonstrating robust extraction recovery (88.2%) and acceptable precision (RSD 7.1%) in whole blood [2]. This precedent establishes Y-27632 as a suitable internal standard candidate for structurally related compounds. Laboratories developing novel bioanalytical methods for ROCK inhibitors or other small-molecule therapeutics may evaluate Y-27632-d4 as a deuterated internal standard option, particularly when a co-eluting, isotopically labeled analog is required to meet FDA/EMA bioanalytical method validation guidelines .

Metabolite Identification and In Vitro Metabolism Studies

Y-27632-d4 enables stable isotope dilution mass spectrometry for quantifying metabolic stability and identifying Y-27632 metabolites in hepatocyte incubations or microsomal preparations. The deuterium label remains intact through Phase I metabolic transformations, allowing simultaneous tracking of parent depletion and metabolite formation without interference from endogenous matrix components . This application supports drug discovery programs investigating ROCK inhibitors or studying the disposition of Y-27632 as a chemical probe.

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